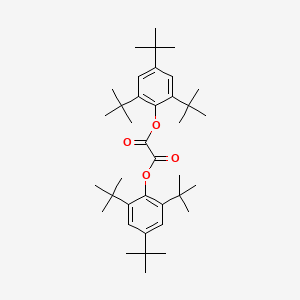
Bis(2,4,6-tri-tert-butylphenyl) ethanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,4,6-tri-tert-butylphenyl) ethanedioate is an organometallic compound characterized by the presence of two 2,4,6-tri-tert-butylphenyl groups attached to an ethanedioate (oxalate) moiety. This compound is known for its significant steric hindrance due to the bulky tert-butyl groups, which can influence its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4,6-tri-tert-butylphenyl) ethanedioate typically involves the reaction of 2,4,6-tri-tert-butylphenol with oxalyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the desired ethanedioate compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,4,6-tri-tert-butylphenyl) ethanedioate can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Bis(2,4,6-tri-tert-butylphenyl) ethanedioate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a stabilizer for reactive intermediates.
Biology: Investigated for its potential antioxidant properties due to the phenolic groups.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized as an additive in polymers to enhance stability and performance.
Wirkmechanismus
The mechanism of action of Bis(2,4,6-tri-tert-butylphenyl) ethanedioate involves its interaction with molecular targets through its phenolic groups. These groups can donate electrons, making the compound an effective antioxidant. The bulky tert-butyl groups provide steric protection, enhancing the stability of the compound and its derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tri-tert-butylphenol: A related compound with similar steric hindrance but lacking the ethanedioate moiety.
Bis(2,4-di-tert-butylphenyl) phosphate: Another compound with similar bulky phenyl groups but different functional groups.
Eigenschaften
CAS-Nummer |
61417-97-8 |
|---|---|
Molekularformel |
C38H58O4 |
Molekulargewicht |
578.9 g/mol |
IUPAC-Name |
bis(2,4,6-tritert-butylphenyl) oxalate |
InChI |
InChI=1S/C38H58O4/c1-33(2,3)23-19-25(35(7,8)9)29(26(20-23)36(10,11)12)41-31(39)32(40)42-30-27(37(13,14)15)21-24(34(4,5)6)22-28(30)38(16,17)18/h19-22H,1-18H3 |
InChI-Schlüssel |
AMZAIWANFACRGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)OC(=O)C(=O)OC2=C(C=C(C=C2C(C)(C)C)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



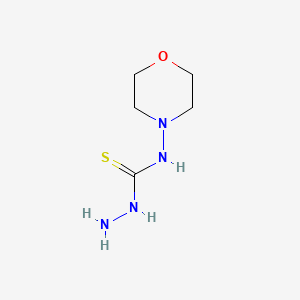
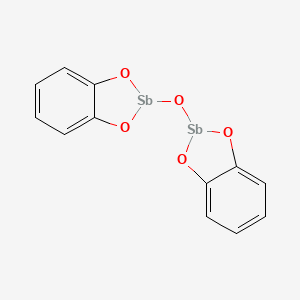
![1,1'-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol)](/img/structure/B14587933.png)
![1-(Benzylamino)-3-[(2-methyl-1,3-benzoxazol-6-yl)oxy]propan-2-ol](/img/structure/B14587935.png)

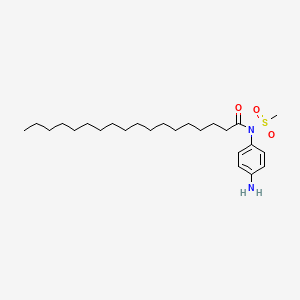

![2-(1H-Pyrazol-1-yl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14587963.png)
![Acetamide, 2,2'-thiobis[N-[1,1'-biphenyl]-4-yl-](/img/structure/B14587965.png)
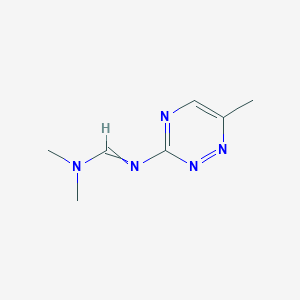
![N-Ethyl-3-[2-(phthalazin-1-yl)hydrazinyl]propanamide](/img/structure/B14587974.png)
![Methyl [(1S,2S)-2-(acetyloxy)cyclopentyl]acetate](/img/structure/B14587981.png)

